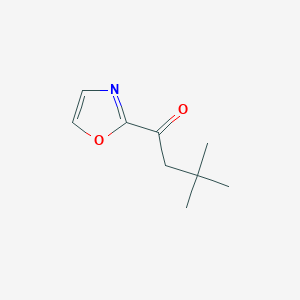

2-(3,3-Dimethylbutyryl)oxazole

描述

Contextualization within Oxazole (B20620) Chemistry and Five-Membered Heterocycles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. researchgate.netchemicalbook.comnih.gov This arrangement confers upon the ring a degree of aromaticity, though it is less pronounced than in benzene. clockss.org Oxazoles are part of the azole family, a broad class of five-membered heterocyclic compounds that are cornerstones in the synthesis of many bioactive compounds and materials. mdpi.com The oxazole structure is planar and follows Hückel's rule for aromaticity. rsc.org

The chemistry of oxazoles is characterized by a dual nature; they exhibit reactions typical of aromatic compounds, such as electrophilic substitution (preferentially at the C5 position), but also behave as dienes in Diels-Alder reactions. clockss.orgnih.gov The presence of the nitrogen and oxygen atoms influences the ring's electron distribution, making the C2 position the most acidic and susceptible to deprotonation, while the C5 and C4 positions are more electron-rich. clockss.org

Table 1: General Properties of the Oxazole Ring

| Property | Description | Reference |

| Molecular Formula | C₃H₃NO | nih.gov |

| Molecular Weight | 69.06 g/mol | nih.gov |

| Aromaticity | Follows Hückel's Rule, but with lower resonance energy than benzene. | clockss.orgrsc.org |

| Basicity (pKa of conjugate acid) | ~0.8, making it a very weak base. | nih.gov |

| Reactivity | Undergoes electrophilic substitution, nucleophilic substitution (with leaving groups), deprotonation at C2, and cycloaddition reactions. | clockss.orgnih.gov |

Significance of 2-Substituted Oxazole Scaffolds in Organic Synthesis Research

The functionalization of the oxazole ring at its various positions is a key strategy in organic synthesis. The C2 position is particularly significant for substitution. The proton at C2 is the most acidic on the oxazole ring, allowing for facile deprotonation by strong bases like n-butyllithium to form a 2-lithiooxazole intermediate. chemicalbook.com This intermediate is a powerful nucleophile that can react with a wide range of electrophiles, enabling the introduction of diverse functional groups at this position. chemicalbook.com

This reactivity makes 2-substituted oxazoles valuable building blocks. For instance, 2-stannyl oxazoles can be prepared and used in Stille coupling reactions, while other derivatives can participate in various cross-coupling methodologies. chemicalbook.com The ability to introduce substituents at the C2 position with high regioselectivity is a cornerstone of modern oxazole chemistry, providing access to a wide array of complex molecules from simple precursors. researchgate.netnih.gov

Overview of Acyl Oxazoles as Distinct Chemical Entities

Attaching an acyl group, such as the 3,3-dimethylbutyryl group, to the C2 position of the oxazole ring creates a 2-acyl oxazole. This class of compounds possesses unique chemical properties. The oxazole ring acts as an electron-withdrawing group, which activates the carbonyl carbon of the acyl group towards nucleophilic attack.

The synthesis of 2-acyl oxazoles can be approached in several ways. One common method involves the reaction of a 2-lithiooxazole with an appropriate acylating agent, such as an acid chloride or an ester. Another route is the rearrangement of 2-acyl-2H-azirines, which can be induced by base, heat, or light to form the oxazole ring. researchgate.net

The reactivity of 2-acyl oxazoles is dominated by the chemistry of the ketone functional group, modulated by the electronic properties of the attached heterocycle. They can undergo standard ketone reactions, but the presence of the oxazole ring can also lead to more complex transformations.

Research Avenues and Challenges Pertaining to 2-(3,3-Dimethylbutyryl)oxazole

While specific research on this compound is not extensively documented in readily available literature, its structure suggests specific research challenges and opportunities based on the principles of organic chemistry.

Research Challenges:

Steric Hindrance: The most significant challenge in the synthesis and reactivity of this molecule is the steric bulk of the 3,3-dimethylbutyl (neopentyl) group adjacent to the carbonyl. This steric hindrance can significantly slow down or prevent reactions at the carbonyl carbon. For example, nucleophilic addition reactions would require forcing conditions or highly reactive, sterically unencumbered nucleophiles.

Synthesis: The synthesis would likely involve the reaction of 2-lithiooxazole with 3,3-dimethylbutyryl chloride. The bulky nature of the acid chloride could lead to lower yields compared to less hindered analogues due to steric clash during the transition state. Alternative, less sterically sensitive coupling methods might need to be explored.

Enolization: The carbonyl group has two alpha-protons on the methylene (B1212753) group. Under basic conditions, enolate formation could compete with nucleophilic attack at the carbonyl, potentially leading to side reactions.

Potential Research Avenues:

Sterically Demanding Acylating Agents: The compound could be investigated as a sterically hindered acylating agent. The oxazole ring can function as a leaving group in certain transformations, allowing the transfer of the bulky 3,3-dimethylbutyryl group to a nucleophile. Its hindered nature could lead to high selectivity in reactions with substrates possessing multiple reactive sites.

Probing Reaction Mechanisms: Due to its fixed, bulky nature, the 3,3-dimethylbutyryl group can serve as a useful probe for studying the steric and electronic effects in reactions involving the oxazole ring or the acyl group.

Synthesis of Novel Derivatives: The ketone functionality is a handle for further synthetic transformations. Reactions such as reduction to the corresponding alcohol, reductive amination, or the Wittig reaction could lead to a variety of novel oxazole derivatives with a bulky neopentyl-containing side chain. These derivatives could be screened for unique physical or chemical properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPEBTUFPMBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642057 | |

| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-18-7 | |

| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3,3 Dimethylbutyryl Oxazole and Its Analogues

Strategic Approaches to Incorporating the 3,3-Dimethylbutyryl Moiety

The introduction of the 3,3-dimethylbutyryl group onto an oxazole (B20620) core can be achieved through various synthetic strategies, each with its own advantages and limitations.

Divergent and Convergent Synthetic Routes

Convergent synthesis involves the separate synthesis of the key structural fragments of the target molecule, which are then joined together in the final steps of the synthesis. For 2-(3,3-dimethylbutyryl)oxazole, a convergent approach might involve the synthesis of a functionalized oxazole and a 3,3-dimethylbutyryl-containing reagent, followed by their coupling. This strategy is often efficient for producing a specific target molecule. A regioselective convergent synthesis of thiazolo[2,3-a]pyrimidine derivatives has been accomplished through a one-pot reaction, demonstrating the potential of convergent strategies for related heterocyclic systems. rsc.org

Divergent synthesis , on the other hand, starts from a common intermediate that is progressively diversified to generate a library of related compounds. rsc.org In the context of this compound analogues, a divergent approach could start with a pre-formed 2-acyloxazole core, which is then modified at other positions on the oxazole ring or on the acyl side chain. This is particularly useful for structure-activity relationship studies. A modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones highlights the utility of this approach in creating diverse molecular structures. rsc.org

| Synthetic Strategy | Description | Advantages |

| Convergent | Separate synthesis of key fragments followed by coupling. | Efficient for specific targets, potentially higher overall yield. |

| Divergent | A common intermediate is diversified to create a library of analogues. | Efficient for generating molecular diversity and for structure-activity relationship studies. |

Atom Economy and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry and atom economy to minimize waste and environmental impact. ijpsonline.comprimescholars.com

Atom economy is a measure of the efficiency of a chemical reaction in which all atoms of the reactants are incorporated into the desired product. primescholars.com Reactions with poor atom economy, such as the Wittig or Cannizzaro reactions, generate significant waste even with high percentage yields. primescholars.com In the synthesis of this compound, choosing reactions that maximize the incorporation of atoms from the starting materials into the final product is crucial. For example, cycloaddition reactions can be highly atom-economical. primescholars.com

Green chemistry encompasses a broader set of principles aimed at making chemical processes more environmentally friendly. ijpsonline.comijpsonline.com This includes the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions. ijpsonline.com For oxazole synthesis, green approaches include microwave-assisted synthesis, ultrasound techniques, the use of ionic liquids, and catalytic methods that avoid toxic reagents and solvents. ijpsonline.comijpsonline.com An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition strategy for oxazole synthesis from carboxylic acids represents a green and sustainable approach, avoiding transition metals and toxic oxidants. rsc.orgrsc.org

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

Preparation of 3,3-Dimethylbutyryl Halides and Related Reagents

3,3-Dimethylbutyryl chloride is a key reagent for introducing the 3,3-dimethylbutyryl moiety. guidechem.comchemicalbook.com It is a colorless to slightly yellow liquid with a boiling point of 127-129 °C. chemicalbook.comsigmaaldrich.com

Several methods exist for its preparation:

Reaction of 3,3-dimethylbutyric acid with phosphorus trichloride: This is a common industrial method. guidechem.comgoogle.com The reaction involves heating the two reactants, followed by separation of the phosphorous acid by-product and purification of the crude acid chloride by distillation. guidechem.com

Reaction with other chlorinating agents: 3,3-Dimethylbutyric acid can also be reacted with thionyl chloride or oxalyl chloride. google.com However, the use of oxalyl chloride can be more expensive and may require additional steps for solvent recovery. google.com

The synthesis of the precursor, 3,3-dimethylbutyric acid, can be achieved through various routes, including the oxidation of 3,3-dimethylbutyraldehyde (B104332) or via a multi-step process starting from 1,1,2-trichloroethane. google.comchemicalbook.com

| Reagent | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3,3-Dimethylbutyryl chloride | 127-129 | 0.969 | 1.421 |

Functionalized Oxazole Building Blocks for C2 Acylation

The synthesis of functionalized oxazoles is crucial for the subsequent acylation step. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. ijpsonline.comnumberanalytics.com They are present in numerous biologically active natural products and synthetic compounds. lifechemicals.comnih.gov

Several classical and modern methods are available for synthesizing the oxazole ring:

Van Leusen Reaction: This method produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov

Fischer Oxazole Synthesis: This involves the reaction of cyanohydrins with aromatic aldehydes. ijpsonline.com

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. ijpsonline.com

Bredereck Reaction: This involves the reaction of α-haloketones with amides. ijpsonline.com

The choice of method depends on the desired substitution pattern on the oxazole ring. For C2 acylation, an oxazole with an unsubstituted C2 position is required. Functional groups at other positions can be introduced to create diverse analogues. The synthesis of functionalized ethynyl (B1212043) oxazoles and other substituted oxazole building blocks has expanded the chemical space for drug design and other applications. chemrxiv.orglifechemicals.comnih.gov

Direct C2-Acylation of Oxazole Ring Systems

The direct acylation of the oxazole ring at the C2 position is a key step in the synthesis of this compound. The reactivity of the oxazole ring is influenced by its electronic structure and the presence of substituents. numberanalytics.com The C2 position is generally the most electrophilic and susceptible to nucleophilic attack after deprotonation.

While direct Friedel-Crafts acylation of oxazoles is often challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, alternative methods have been developed. One common strategy involves the lithiation of the C2 position followed by reaction with an acylating agent like 3,3-dimethylbutyryl chloride. This approach allows for the regioselective introduction of the acyl group at the desired position.

Recent advancements in C-H activation and cross-coupling reactions may also provide new avenues for the direct C2-acylation of oxazoles, potentially offering more efficient and environmentally friendly alternatives to traditional methods.

Nucleophilic Acylation Strategies

The direct acylation of an oxazole ring at the C2 position via nucleophilic attack is a conceptually straightforward approach. However, the inherent electron-rich nature of the oxazole ring makes it less susceptible to direct acylation. To overcome this, strategies often involve the use of a pre-functionalized oxazole, such as a 2-lithiated or 2-magnesiated oxazole, which can then react with a suitable acylating agent.

For the synthesis of this compound, this would involve the reaction of a 2-metallooxazole with 3,3-dimethylbutyryl chloride or a related activated derivative. The bulky tert-butyl group adjacent to the carbonyl in the acylating agent can introduce steric hindrance, potentially lowering reaction yields. Careful optimization of reaction conditions, such as solvent, temperature, and the nature of the organometallic species, is crucial for success.

Table 1: Key Reagents in Nucleophilic Acylation

| Reagent | Role | CAS Number |

| Oxazole | Starting scaffold | 288-42-6 |

| n-Butyllithium | Lithiating agent | 109-72-8 |

| 3,3-Dimethylbutyryl chloride | Acylating agent | 7065-46-5 sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

Transition Metal-Catalyzed Acylation Reactions

Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, including oxazoles. These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium and copper-catalyzed reactions have been successfully employed for the direct C2-acylation of oxazoles. In a typical catalytic cycle, the transition metal activates the C2-H bond of the oxazole, forming a metallacyclic intermediate. This intermediate then reacts with the acylating agent, such as an acyl chloride or anhydride, followed by reductive elimination to afford the 2-acyloxazole and regenerate the active catalyst. The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and selectivity. For instance, nickel-catalyzed acylations of aryl bromides with acyl imidazoles have been reported, suggesting a potential pathway for related oxazole acylations. chemrxiv.org

Cycloaddition and Cyclization Reactions for Oxazole Ring Formation

An alternative to direct acylation is the construction of the 2-acyloxazole ring from acyclic precursors already containing the 3,3-dimethylbutyryl moiety. This approach often provides better control over the final substitution pattern of the oxazole.

The Van Leusen oxazole synthesis is a well-established method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The classical Van Leusen reaction typically yields 5-substituted oxazoles. nih.gov However, modifications of this reaction can be envisioned to produce 2-acyl derivatives. One hypothetical approach could involve using a precursor that incorporates the 3,3-dimethylbutyryl group and can cyclize with a suitable isocyanide. While direct application for 2-acyl derivatives is not standard, the versatility of the Van Leusen reaction makes it a candidate for innovative synthetic design. nih.gov

Table 2: Components of a Modified Van Leusen Synthesis

| Component | Function |

| 3,3-Dimethylbutyryl-containing precursor | Provides the acyl group and part of the oxazole backbone |

| Tosylmethyl isocyanide (TosMIC) | Provides the remaining atoms for the oxazole ring |

| Base (e.g., K2CO3) | Promotes the cyclization reaction |

The Robinson-Gabriel synthesis is a classical method for oxazole formation involving the cyclization of α-acylamino ketones. To synthesize this compound via this route, one would start with an α-amino ketone that has been acylated with 3,3-dimethylbutyryl chloride. The subsequent acid-catalyzed dehydration and cyclization would then yield the desired 2-acyloxazole. The success of this method depends on the availability of the appropriate α-amino ketone precursor and the ability of the sterically hindered substrate to undergo efficient cyclization.

Modern synthetic chemistry has seen the development of powerful oxidative and reductive cyclization methods for heterocycle synthesis. For instance, copper-catalyzed oxidative cyclization of enamides has been shown to produce 2,5-disubstituted oxazoles. nih.gov This method involves the formation of an enamide from an aldehyde or ketone and an amide. The enamide then undergoes a copper(II)-catalyzed intramolecular C-H functionalization to form the oxazole ring. To apply this to the synthesis of this compound, one would need to design an appropriate enamide precursor derived from a 3,3-dimethylbutyryl-containing starting material.

Similarly, silver-mediated oxidative C-O cross-coupling and cyclization has been used to construct 2,4,5-triaryl and 2-alkyl-4,5-diaryl oxazole derivatives. researchgate.net Reductive cyclization protocols, while less common for oxazoles, could also be explored, potentially starting from precursors with strategically placed reducible functional groups.

Post-Functionalization of Existing Oxazole Scaffolds

This approach involves the synthesis of a simpler oxazole derivative, followed by the introduction of the 3,3-dimethylbutyryl group at the C2 position. A common strategy is the metalation of a 2-unsubstituted oxazole, followed by quenching with an electrophile. For example, lithiation of oxazole at the C2 position with a strong base like n-butyllithium at low temperatures, followed by the addition of 3,3-dimethylbutyryl chloride, would be a direct method for introducing the desired acyl group.

Another emerging technique is the direct C-H acylation of oxazoles. This avoids the need for a pre-metalated intermediate and often employs transition metal catalysis. For example, rhodium-catalyzed C-H activation has been used for the alkenylation of azoles and could potentially be adapted for acylation. mdpi.com These methods are highly desirable from a step-economy perspective but may require careful optimization to achieve high yields and selectivity, especially with a sterically demanding acyl group.

Palladium-Catalyzed Coupling Reactions at the C2 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been effectively utilized in the synthesis of complex molecules containing oxazole rings. arkat-usa.orgresearchgate.net These reactions, such as the Heck, Suzuki, Stille, and Sonogashira couplings, allow for the introduction of various substituents at specific positions on the oxazole core. youtube.comyoutube.com

The functionalization of the C2 position of the oxazole ring is a key strategy for building molecular complexity. While direct C-H activation at the C2 position can be challenging, the use of pre-functionalized oxazoles, such as 2-halooxazoles, in palladium-catalyzed coupling reactions is a common and effective approach. For instance, the coupling of a 2-bromooxazole (B165757) with an appropriate organometallic reagent (e.g., an organoboron species in a Suzuki coupling) can introduce a desired substituent at the C2 position. youtube.com

A general scheme for a Suzuki coupling reaction at the C2 position of an oxazole is presented below:

Scheme 1: General representation of a Suzuki coupling reaction for functionalization at the C2 position of an oxazole.

Research has demonstrated the utility of palladium catalysis in creating concatenated azole structures, where multiple oxazole and thiazole (B1198619) rings are linked together. arkat-usa.orgresearchgate.net These reactions often involve the preparation of organozinc reagents from the corresponding lithiooxazoles, followed by a palladium-catalyzed cross-coupling with a halogenated or triflated azole derivative. arkat-usa.orgresearchgate.net This methodology allows for the chemoselective formation of bisoxazole and thiazole-oxazole units, which are present in several natural products with significant biological activities. arkat-usa.orgresearchgate.net

A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates and desired transformation. Commonly used catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine (B1218219) ligands. arkat-usa.orgyoutube.com The reaction conditions, such as solvent, temperature, and base, are crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Oxazole Synthesis

| Coupling Partners | Catalyst System | Product | Yield (%) | Reference |

| 4-bromo-2-(2-oxazolyl)thiazole and organozinc reagent | Pd(PPh₃)₄ | 2-(2-(2-Oxazolyl)thiazol-4-yl)oxazole | 72 | researchgate.net |

| Ethyl oxazole-4-carboxylate (as bimetallic derivative) and 4-iodoanisole | Pd(0) | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 52 | arkat-usa.org |

Organometallic Reagent-Mediated Functionalization

The use of organometallic reagents is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the reaction of a nucleophilic carbon source with an electrophile. In the context of oxazole synthesis and functionalization, organometallic reagents play a crucial role.

A general method for the synthesis of 2,4,5-trisubstituted oxazoles involves the successive metalation of commercially available oxazole using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide). acs.org This approach generates stable magnesiated or zincated oxazole species that can readily react with various electrophiles, including acid chlorides, to introduce substituents at different positions on the oxazole ring. acs.org The reaction of a 2-metallated oxazole with 3,3-dimethylbutyryl chloride would provide a direct route to this compound.

Grignard reagents and organolithium compounds are also widely used. For instance, the addition of a Grignard reagent to an ester or acid chloride is a classic method for forming ketones. youtube.com In the synthesis of this compound, one could envision the reaction of a 2-oxazolyl Grignard reagent with 3,3-dimethylbutyryl chloride. However, the reactivity of Grignard reagents can sometimes lead to double addition, yielding a tertiary alcohol. youtube.com To circumvent this, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) can be employed, which typically add only once to acid chlorides to afford the corresponding ketone. youtube.com

The synthesis of the necessary 3,3-dimethylbutyric acid precursor can be achieved through various methods, including the oxidation of 3,3-dimethylbutyraldehyde. chemicalbook.com This acid can then be converted to the more reactive acid chloride for subsequent coupling reactions.

Asymmetric Synthesis and Enantioselective Approaches (if applicable to chiral analogues)

Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, is of paramount importance in the development of pharmaceuticals, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org While this compound itself is not chiral, the methodologies for its synthesis can be extended to produce chiral analogues, particularly those with stereocenters on the substituents attached to the oxazole ring.

Enantioselective approaches to synthesize chiral molecules containing oxazole or the related oxazoline (B21484) motifs often rely on one of three main strategies: the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.orglabinsights.nl

Chiral Catalysis: This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. wikipedia.org For example, chiral bis(oxazoline) (BOX) ligands are widely used in various metal-catalyzed enantioselective transformations. researchgate.netacs.org The synthesis of these ligands often starts from chiral amino alcohols. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org

Biocatalysis: This method employs enzymes to catalyze stereoselective reactions, often with high enantioselectivity and under mild conditions.

For the synthesis of chiral analogues of this compound, one could envision an asymmetric reduction of a prochiral ketone precursor or an enantioselective alkylation of an enolate. The development of chiral ligands, such as chiral salicyl-oxazoline (Salox) ligands, has enabled enantioselective C-H activation/annulation processes, providing access to axially chiral frameworks. researchgate.net

Table 2: Key Concepts in Asymmetric Synthesis

| Approach | Description | Key Features |

| Chiral Catalysis | Employs a chiral catalyst to induce stereoselectivity. wikipedia.org | Catalytic amounts of the chiral entity are needed. A wide variety of chiral ligands and catalysts have been developed. wikipedia.orgresearchgate.net |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a diastereoselective reaction. wikipedia.org | Stoichiometric amounts of the auxiliary are required. Additional steps for attachment and removal are necessary. wikipedia.org |

| Biocatalysis | Utilizes enzymes to perform stereoselective transformations. labinsights.nl | High enantioselectivity, mild reaction conditions. |

| Chiral Pool Synthesis | Synthesizes target molecules from readily available, enantiomerically pure natural products. labinsights.nl | Relies on the availability of suitable chiral starting materials. |

Continuous Flow Chemistry and Scalable Synthesis Development

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. nih.govresearchgate.net These benefits are particularly relevant for the industrial production of fine chemicals and pharmaceuticals. nih.govresearchgate.net

The synthesis of oxazoles and related heterocycles has been successfully adapted to continuous flow systems. nih.govacs.orgresearchgate.net Flow reactors, which can be packed with solid-supported reagents or catalysts, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, reduced reaction times, and minimized side product formation. nih.govresearchgate.net

For the scalable synthesis of this compound and its analogues, a continuous flow process could be designed. For example, the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a common method for oxazole synthesis known as the van Leusen reaction, can be performed in a flow reactor. nih.gov An efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles has been reported, which utilizes a heated packed-bed reactor and achieves high yields with short residence times. nih.gov Similar principles could be applied to the synthesis of 2-substituted oxazoles.

The scalability of flow processes is another key advantage. A reaction optimized on a small scale in a microreactor can often be readily scaled up by either running the reactor for a longer period or by using a larger reactor. nih.gov This makes flow chemistry an attractive option for the large-scale manufacturing of chemical compounds. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Mode of Operation | Reactants are charged into a vessel, reacted, and then the product is discharged. | Reactants are continuously fed into a reactor, and the product is continuously removed. researchgate.net |

| Heat and Mass Transfer | Can be limited, especially on a large scale. | Excellent heat and mass transfer due to high surface-area-to-volume ratios. researchgate.net |

| Safety | Handling of large quantities of hazardous materials can be a concern. | Smaller reactor volumes lead to inherently safer processes. nih.govresearchgate.net |

| Scalability | Scaling up can be challenging and may require re-optimization. | Generally more straightforward to scale up. nih.gov |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. researchgate.net |

Mechanistic Investigations of 2 3,3 Dimethylbutyryl Oxazole Reactivity

Electronic Structure and Aromaticity Perturbations by the 2-Acyl Substituent

The oxazole (B20620) ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazoles. wikipedia.org The presence of a pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. researchgate.net The introduction of an acyl group at the C2 position, such as the 3,3-dimethylbutyryl group, further influences the electronic properties of the oxazole ring.

The 2-acyl substituent acts as an electron-withdrawing group, which has several consequences for the molecule's reactivity. This electron-withdrawing nature decreases the electron density of the oxazole ring, making it even less reactive towards electrophiles. clockss.org The carbonyl group of the acyl substituent can also influence the reactivity of the oxazole ring through resonance effects.

The aromaticity of the oxazole ring is perturbed by the 2-acyl substituent. While oxazoles are considered aromatic, the delocalization of π-electrons is not as effective as in some other aromatic systems due to the high electronegativity of the oxygen atom. tandfonline.com The electron-withdrawing acyl group can further diminish this aromatic character by pulling electron density away from the ring.

Regioselectivity and Chemoselectivity in Transformations

The presence of the 2-(3,3-dimethylbutyryl) substituent significantly directs the regioselectivity and chemoselectivity of various chemical transformations.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring is generally difficult unless an electron-releasing substituent is present. pharmaguideline.com When such substitutions do occur, they typically take place at the C5 position. wikipedia.orgslideshare.net However, the 2-acyl group in 2-(3,3-dimethylbutyryl)oxazole is electron-withdrawing, which deactivates the ring towards electrophilic attack. clockss.org Nitration and sulfonylation reactions, for instance, are generally unsuccessful on the unsaturated oxazole ring due to the formation of a highly electron-deficient oxazolium cation under the reaction conditions. clockss.org Halogenation with agents like bromine and N-bromosuccinimide can lead to substitution, primarily at the C5 position. clockss.orgprinceton.edu

Nucleophilic Attack Pathways and Ring Opening Tendencies

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly when an electron-withdrawing group is present at the C2 or C4 position. pharmaguideline.com The most electron-deficient carbon, C2, is the primary site for nucleophilic attack. pharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com For example, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through a ring-opening and recyclization process. tandfonline.compharmaguideline.com The instability of 2-lithio-oxazoles, which can be formed by deprotonation at C2, often leads to their breakdown into open-chain isocyanides. pharmaguideline.com

The proposed mechanism for oxazole ring-opening often involves the initial nucleophilic addition to the ring, followed by a series of bond cleavages and rearrangements. researchgate.net

Reactivity of the Carbonyl Group within the 3,3-Dimethylbutyryl Moiety

The carbonyl group within the 3,3-dimethylbutyryl moiety is an electrophilic center and can undergo nucleophilic addition reactions. libretexts.org The reactivity of this carbonyl group is influenced by the attached oxazole ring. The partial positive charge on the carbonyl carbon is stabilized by electron donation from the adjacent heteroatoms of the oxazole ring, which can decrease its electrophilicity compared to other carbonyl compounds. libretexts.org However, the inductive effect of the protonated amine group in certain N,N-dimethylaminoalanine derivatives can activate the carbonyl carbon to greater electrophilicity. nih.gov

The relative reactivity of carbonyl compounds towards nucleophiles is a key factor in determining the outcome of a reaction. stackexchange.com In the context of this compound, the carbonyl group can be targeted by various nucleophiles, leading to addition products.

Rearrangement Reactions Involving the Acyl Oxazole Framework

Acyl oxazoles can participate in several rearrangement reactions. One of the most notable is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange positions. wikipedia.orgwikipedia.org This reaction proceeds through a nitrile ylide intermediate. wikipedia.org While the classical Cornforth rearrangement involves a 4-acyloxazole, the principles of pericyclic ring-opening and rearrangement can be relevant to other substituted oxazoles. wikipedia.org

Photochemical transformations of oxazoles can also lead to rearrangements. For instance, the photooxidation of 2,5-diphenyloxazole (B146863) can yield various rearranged products. tandfonline.com More recent research has demonstrated novel skeletal rearrangements of oxazoles into azepines and pyrroles through dynamic electrocyclization processes. nih.gov

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Oxazoles can participate in such reactions, most notably in Diels-Alder cycloadditions, where they can act as dienes. wikipedia.orgresearchgate.net The oxazole ring contains an electron-deficient azadiene system suitable for inverse-electron-demand Diels-Alder reactions. clockss.org The presence of electron-withdrawing groups on the oxazole ring enhances its dienophilic character. clockss.org

The Diels-Alder reaction of oxazoles with various dienophiles, such as alkenes and alkynes, provides a valuable route to synthesize substituted pyridines and furans. wikipedia.orgresearchgate.netresearchgate.net The initial cycloaddition product is often an unstable bicyclic intermediate that can undergo further transformations. wikipedia.org The reactivity of the oxazole as a diene in Diels-Alder reactions can be facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. nih.govscilit.com Oxazoles can also undergo oxo-Diels-Alder reactions with aldehydes to form dihydropyran rings. wikipedia.org

Mechan

Advanced Spectroscopic and Structural Elucidation Research of 2 3,3 Dimethylbutyryl Oxazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(3,3-Dimethylbutyryl)oxazole, offering precise insights into its molecular framework.

High-field ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The protons on the oxazole (B20620) ring typically appear in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen and oxygen atoms. The protons of the 3,3-dimethylbutyryl group resonate in the upfield region, with the nine equivalent protons of the tert-butyl group giving a characteristic sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying the chemical environments of the carbon atoms. The carbonyl carbon of the butyryl group and the carbons of the oxazole ring are typically observed at lower field strengths. Conversely, the aliphatic carbons of the 3,3-dimethylbutyl substituent appear at higher field strengths. The symmetry in the 3,3-dimethylbutyl group results in fewer signals than the total number of carbon atoms, with the three methyl carbons of the tert-butyl group being equivalent. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole C2 | - | ~160-165 |

| Oxazole C4 | ~7.2-7.8 | ~125-130 |

| Oxazole C5 | ~7.8-8.2 | ~138-142 |

| Carbonyl C=O | - | ~190-195 |

| CH₂ | ~3.0-3.2 | ~45-50 |

| C(CH₃)₃ | - | ~30-35 |

| C(CH₃)₃ | ~1.0-1.2 | ~28-32 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

To establish unambiguous assignments and understand the spatial relationships within the molecule, a variety of 2D NMR experiments are employed. scribd.comprinceton.eduyoutube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure. For this compound, COSY spectra would show correlations between the protons on the oxazole ring and potentially between the methylene (B1212753) protons and other nearby protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the molecule's preferred conformation. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for identifying quaternary carbons and piecing together the carbon skeleton, such as connecting the butyryl group to the oxazole ring. sdsu.edu

Through the combined interpretation of these 2D NMR spectra, a complete and accurate picture of the molecule's connectivity and stereochemistry can be constructed. nih.govipb.pt

Dynamic NMR (DNMR) studies can be utilized to investigate the conformational dynamics of this compound, particularly the rotation around the single bond connecting the butyryl group to the oxazole ring. researchgate.net By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotational processes. Such studies can reveal the flexibility of the molecule and the relative populations of different conformers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netnih.govuc.pt

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1720 cm⁻¹. The C-H stretching vibrations of the aliphatic dimethylbutyl group will appear around 2850-3000 cm⁻¹. docbrown.info Vibrations associated with the oxazole ring, including C=N and C=C stretching, will be observed in the fingerprint region (below 1600 cm⁻¹). scifiniti.comejournal.by

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the tert-butyl group often give rise to strong and characteristic Raman signals. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1720 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Oxazole) | Stretching | ~1600 - 1650 |

| C=C (Oxazole) | Stretching | ~1500 - 1580 |

| C-O-C (Oxazole) | Stretching | ~1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. nih.gov

Different ionization techniques can be used to generate ions for mass analysis, each providing unique structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight. rsc.org

Electron Ionization (EI): EI is a harder ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Key fragmentations would include cleavage of the bond between the carbonyl group and the oxazole ring, as well as fragmentation of the dimethylbutyl side chain. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for analyzing molecules that are difficult to ionize by other methods. researchgate.netwpmucdn.com

By analyzing the fragmentation patterns obtained from these techniques, the connectivity of the molecule can be confirmed, and potential rearrangement pathways can be investigated. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the exact arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. This pattern is then mathematically deconstructed to produce a three-dimensional model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This method provides unambiguous proof of a molecule's connectivity and conformation in the solid state.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves slow evaporation of a solution, vapor diffusion, or cooling crystallization techniques. Once a suitable crystal is obtained and analyzed, the resulting data would offer definitive insights into the planarity of the oxazole ring and the conformation of the bulky 3,3-dimethylbutyryl (tert-butylacetyl) side chain relative to the heterocyclic core. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. nih.gov

As of the latest literature review, a specific crystal structure for this compound has not been published. However, a representative table of crystallographic data, based on what would be expected for a small organic molecule of this nature, is presented below. This hypothetical data illustrates the type of information that would be obtained from such an analysis.

Representative Crystallographic Data for this compound

This table is a representative example, as specific crystallographic data for this compound is not currently available in published literature.

| Parameter | Representative Value |

| Chemical Formula | C9H13NO2 |

| Formula Weight | 167.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1005.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.105 |

| Absorption Coefficient (mm⁻¹) | 0.078 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral derivatives are developed)

While this compound itself is an achiral molecule, the introduction of a stereocenter would necessitate methods to determine the absolute configuration of the resulting enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

If a chiral derivative of this compound were synthesized—for instance, by introducing a chiral center on the butyryl side chain or by substitution on the oxazole ring with a chiral moiety—the resulting enantiomers would produce mirror-image ECD spectra. nih.gov The specific pattern of positive and negative absorption bands (Cotton effects) is unique to a particular absolute configuration.

The process for stereochemical assignment would typically involve:

Synthesis and Separation: Synthesizing the racemic mixture of the chiral derivative and separating the enantiomers, often by chiral High-Performance Liquid Chromatography (HPLC).

Experimental ECD Spectra: Recording the ECD spectra for each isolated enantiomer.

Computational Modeling: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for one of the enantiomers (e.g., the R-enantiomer).

Comparison and Assignment: Comparing the experimental spectrum with the calculated spectrum. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration allows for the unambiguous assignment of that enantiomer as R and the other as S.

The sensitivity of ECD to molecular conformation is a critical aspect; even subtle changes in the spatial arrangement of atoms can significantly alter the spectrum. mdpi.com This makes the combination of conformational analysis and ECD calculations a robust tool for structural elucidation of chiral molecules in solution. nih.govchemrxiv.org The development of chiral oxazole derivatives is an active area of research, and techniques like ECD are fundamental to characterizing these new chemical entities. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies of 2 3,3 Dimethylbutyryl Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-(3,3-Dimethylbutyryl)oxazole, DFT would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

From these calculations, a variety of energetic properties can be derived. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The distribution of electron density can also be visualized, providing insights into the molecule's polarity and reactive sites. A hypothetical data table for such calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Description |

|---|---|---|

| Total Electronic Energy | -X Hartrees | The total energy of the molecule in its ground state. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | +Z eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular properties. While computationally more expensive than DFT, these methods are often used as a benchmark to validate the results obtained from DFT or other less demanding methods. For a relatively small molecule like this compound, high-accuracy ab initio calculations could yield precise values for its ionization potential, electron affinity, and thermochemical properties like the heat of formation.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the analysis of transition states.

For a molecule with multiple reactive sites, such as the oxazole (B20620) ring and the carbonyl group in this compound, computational methods can predict the selectivity of various reactions. By calculating the activation energies for different possible reaction pathways, chemists can determine which product is most likely to form. For instance, in a nucleophilic addition reaction, calculations could determine whether the nucleophile preferentially attacks the carbonyl carbon or a carbon atom in the oxazole ring.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Activation Energy (Ea) | X kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | Y kcal/mol | The net change in heat content during the reaction. |

Note: The values in this table are hypothetical and represent the type of data obtained from computational studies of reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. This is typically done by rotating key dihedral angles and calculating the corresponding energy.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule's shape and orientation change in different environments, such as in a solvent or at different temperatures. These simulations can reveal the flexibility of the molecule and the preferred conformations it adopts, which can be crucial for understanding its biological activity or material properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

The prediction of spectroscopic data through computational chemistry is a well-established practice that provides valuable insights into the molecular structure and electronic environment of a compound. These theoretical spectra are crucial for interpreting experimental results and confirming the identity of synthesized molecules. The primary methods employed for these predictions are Density Functional Theory (DFT) for ground-state properties like geometry and vibrational frequencies, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis absorptions.

Due to the absence of specific published computational studies on this compound, we will use 2-acetyl-5-methylfuran (B71968) as a structural analog to illustrate the application and results of these predictive methods. This analog shares key structural features, namely a 2-acyl substituted five-membered oxygen-containing heterocycle, making it a relevant example. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts help in the assignment of complex experimental spectra.

For a molecule like this compound, one would expect distinct signals for the protons and carbons of the oxazole ring, the t-butyl group, and the carbonyl carbon. The following table presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for the analog, 2-acetyl-5-methylfuran, calculated at the B3LYP/6–311++G(d,p) level of theory. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-acetyl-5-methylfuran ¹H NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (furan ring) | 7.1 |

| H (furan ring) | 6.2 |

| H (acetyl) | 2.4 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (carbonyl) | 187.0 |

| C (furan ring) | 158.0 |

| C (furan ring) | 152.0 |

| C (furan ring) | 122.0 |

| C (furan ring) | 109.0 |

| C (acetyl) | 26.0 |

| C (methyl) | 14.0 |

Data sourced from a computational study on 2-acetyl-5-methylfuran for illustrative purposes. researchgate.net

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these frequencies. irjweb.com A frequency calculation on the optimized geometry of the molecule yields a set of vibrational modes and their corresponding intensities. These theoretical spectra are invaluable for assigning the bands observed in experimental FT-IR and FT-Raman spectra.

For this compound, key vibrational modes would include the C=O stretch of the ketone, C=N and C-O stretches within the oxazole ring, and various C-H bending and stretching modes from the alkyl group. The table below shows selected calculated vibrational frequencies for the analog 2-acetyl-5-methylfuran. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹) for 2-acetyl-5-methylfuran

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 |

| C=C Stretch (ring) | 1570 |

| C-C Stretch (ring) | 1470 |

| CH₃ Rocking | 1380 |

| C-O-C Stretch (ring) | 1250 |

| C-H in-plane bend | 1020 |

Data sourced from a computational study on 2-acetyl-5-methylfuran for illustrative purposes. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT is the most common method for predicting UV-Vis absorption spectra. irjweb.com The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The excitation energy corresponds to the absorption wavelength (λmax), while the oscillator strength relates to the intensity of the absorption band.

The electronic spectrum of this compound would be characterized by transitions involving the π-orbitals of the oxazole ring and the n and π-orbitals of the carbonyl group. The predicted UV-Vis absorption data for 2-acetyl-5-methylfuran in a solvent like methanol (B129727) are presented below. researchgate.net

Predicted UV-Vis Absorption Data for 2-acetyl-5-methylfuran

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 315 | 0.25 |

| HOMO-1 -> LUMO | 270 | 0.15 |

Data sourced from a computational study on 2-acetyl-5-methylfuran for illustrative purposes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. bohrium.comiupac.org The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. iupac.org A typical QSPR workflow involves data set selection, molecular descriptor calculation, model development using statistical methods, and rigorous validation. bohrium.com

For a molecule like this compound, a QSPR study would begin by calculating a wide array of molecular descriptors. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and various graph-based energies. irjweb.com

Geometrical Descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size and shape, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (often using DFT) and describe the electronic properties of the molecule. irjweb.com Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with a specific property of interest (e.g., boiling point, solubility, or a biological activity in the case of QSAR). researchgate.net Multiple Linear Regression (MLR) is a common technique, but more advanced methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also used, especially when dealing with a large number of descriptors. researchgate.net

For instance, a QSPR model for predicting the acidity of ketones was developed using stepwise multiple linear regression, correlating the pKa values with calculated molecular descriptors. researchgate.net The resulting model demonstrated good statistical significance and predictive power. researchgate.net Similarly, QSPR models have been developed for various properties of heterocyclic compounds, showcasing the broad applicability of this approach. bohrium.com

A hypothetical QSPR model for a series of acyl-oxazole derivatives might take the following form:

Property = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

Where 'c' represents the regression coefficients determined by the statistical analysis. The model's reliability is assessed through various validation metrics, such as the cross-validated R-squared (q²), which measures its predictive power. researchgate.net Such a model could then be used to predict the properties of new, unsynthesized oxazole derivatives, thereby guiding further research and development.

Synthesis and Chemical Investigation of 2 3,3 Dimethylbutyryl Oxazole Derivatives and Analogues

Modification of the 3,3-Dimethylbutyryl Side Chain

The 3,3-dimethylbutyryl group, characterized by its sterically demanding tert-butyl moiety, offers a unique scaffold for chemical modification. Investigations into altering this side chain provide insights into the steric and electronic requirements of molecular interactions.

The systematic variation of the alkyl chain attached to the C-2 position of the oxazole (B20620) ring allows for a detailed exploration of the impact of steric bulk and lipophilicity. While direct studies on the systematic variation of the 3,3-dimethylbutyryl group in 2-(3,3-dimethylbutyryl)oxazole are not extensively documented, the principles can be inferred from general syntheses of 2-alkyloxazoles.

The general approach involves the condensation of an appropriate carboxylic acid or its derivative with a suitable amino alcohol derivative, followed by cyclization and oxidation to the oxazole. For instance, by substituting 3,3-dimethylbutyric acid with other aliphatic carboxylic acids, a library of 2-acyloxazole analogues can be generated. The aromatization of the intermediate oxazolines is a key step and can be achieved using various oxidizing agents. sciencemadness.org

Table 1: Representative 2-Alkyloxazole Analogues and Their Synthetic Precursors This table presents hypothetical variations based on established synthetic routes for 2-alkyloxazoles to illustrate the systematic variation of the alkyl side chain.

| 2-Alkyloxazole Analogue | Carboxylic Acid Precursor | Key Synthetic Strategy |

| 2-Pivaloyloxazole | Pivalic acid | Condensation with 2-aminoethanol derivative, followed by oxidation |

| 2-Butyryloxazole | Butyric acid | Condensation with 2-aminoethanol derivative, followed by oxidation |

| 2-Isobutyryloxazole | Isobutyric acid | Condensation with 2-aminoethanol derivative, followed by oxidation |

| 2-Hexanoyloxazole | Hexanoic acid | Condensation with 2-aminoethanol derivative, followed by oxidation |

Research in related heterocyclic systems has shown that variations in the alkyl chain length and branching can significantly influence the compound's physical properties and biological activity. These modifications alter the molecule's shape and ability to fit into specific binding pockets.

The introduction of functional groups into the butyryl side chain can impart new chemical properties and potential for further derivatization. This can be achieved by utilizing functionalized carboxylic acid precursors in the oxazole synthesis. While specific examples for the 3,3-dimethylbutyryl group are scarce, general methods for the functionalization of alkyl chains in related systems can be applied.

For instance, the synthesis of quinoline-2-thiones has been achieved through the functionalization of quinoline (B57606) N-oxides, demonstrating that various functional groups can be tolerated in heterocyclic synthesis. organic-chemistry.org Similarly, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been accomplished using functionalized carboxylic acids, indicating the feasibility of incorporating diverse functionalities. nih.govnih.gov

Table 2: Hypothetical Functionalized Analogues of this compound This table illustrates potential functionalized analogues based on known functionalization reactions of related heterocyclic compounds.

| Functionalized Analogue | Potential Functionalized Precursor | Rationale for Functionalization |

| 2-(4-Hydroxy-3,3-dimethylbutyryl)oxazole | 4-Hydroxy-3,3-dimethylbutyric acid | Introduction of a hydroxyl group for potential hydrogen bonding |

| 2-(4-Amino-3,3-dimethylbutyryl)oxazole | 4-Amino-3,3-dimethylbutyric acid | Introduction of a basic moiety for altered solubility and interactions |

| 2-(4-Fluoro-3,3-dimethylbutyryl)oxazole | 4-Fluoro-3,3-dimethylbutyric acid | Introduction of a fluorine atom to modulate electronic properties |

| 2-(3,3-Dimethyl-4-oxobutyl)oxazole | 3,3-Dimethyl-4-oxobutanoic acid | Introduction of a ketone for further chemical modification |

These modifications can influence the molecule's polarity, reactivity, and ability to participate in specific intermolecular interactions.

Substituent Effects on the Oxazole Heterocycle

The introduction of substituents at the C-4 and C-5 positions of the oxazole ring can modulate the electron density of the heterocycle and introduce steric hindrance. Quantum chemical calculations on methyl-substituted oxazoles have shown that the addition of methyl groups increases the energy of the Highest Occupied Molecular Orbital (HOMO), which can affect the molecule's reactivity. researchgate.net

Generally, electron-donating groups at these positions increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. pharmaguideline.com Steric effects arise from the physical bulk of the substituents, which can hinder the approach of reactants to the oxazole ring or adjacent functional groups. otterbein.eduyoutube.com The synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved, providing a basis for creating sterically and electronically diverse oxazole cores. researchgate.net

Table 3: Influence of Substituents at C-4 and C-5 on Oxazole Properties This table summarizes the general electronic and steric effects of common substituents on the oxazole ring based on established principles of organic chemistry.

| Substituent | Position | Electronic Effect | Steric Effect |

| -CH₃ | C-4 or C-5 | Electron-donating (weak) | Moderate |

| -Cl | C-4 or C-5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate |

| -NO₂ | C-4 or C-5 | Electron-withdrawing (strong) | Moderate |

| -OCH₃ | C-4 or C-5 | Electron-donating (strong) | Moderate |

The synthesis of multi-substituted oxazole analogues allows for the fine-tuning of the molecule's properties. Various synthetic methodologies have been developed for the preparation of 2,5-disubstituted and other multi-substituted oxazoles. nih.govnih.gov A common strategy involves the deprotonation of a 2-substituted oxazole followed by reaction with an electrophile to introduce a substituent at the C-5 position. nih.govnih.gov This approach provides a versatile route to a wide range of 2,5-disubstituted oxazoles.

For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole with a strong base generates a C-5 carbanion that can react with various electrophiles, leading to 2-phenylsulfonyl-5-substituted oxazoles. The phenylsulfonyl group can then be displaced by a nucleophile to yield the desired 2,5-disubstituted oxazole. nih.govnih.gov

Development of Fused-Ring Systems Incorporating the Oxazole-Acyl Motif

Fusing the oxazole-acyl motif with other ring systems can lead to novel chemical structures with constrained conformations and unique properties. The synthesis of such fused heterocycles often involves intramolecular cyclization reactions. Research has been conducted on the synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, demonstrating the potential for creating complex polycyclic systems. growingscience.com

Another approach involves the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols catalyzed by Zn(OTf)₂, which produces functionalized oxazole derivatives that can be further transformed. researchgate.net These strategies open avenues for creating diverse fused-ring systems with potential applications in various fields of chemistry.

Synthesis of Oxazole Oligomers and Polymer Precursors

The incorporation of the oxazole heterocycle into polymer backbones is a strategy for developing novel materials with tailored electronic and physical properties, such as organic semiconductors. While direct polymerization of this compound is not typical, it can be chemically modified to serve as a monomer for the synthesis of oxazole oligomers and polymers through several modern synthetic methodologies. The primary approach involves creating bifunctional monomers suitable for step-growth polymerization, most commonly through metal-catalyzed cross-coupling reactions.

To prepare this compound for polymerization, it must first be functionalized, typically through halogenation, to create reactive sites for coupling. Selective halogenation of the oxazole ring can be achieved at the C5 position via electrophilic substitution or at the C2 and C5 positions through sequential deprotonation and reaction with a halogen source. researchgate.net For instance, a dihalogenated derivative, such as 2-(3,3-Dimethylbutyryl)-4,5-dibromooxazole, could serve as a key monomer.

Once a suitable functionalized monomer is synthesized, several polymerization techniques can be employed:

Stille Cross-Coupling: This method involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. A di-stannylated oxazole monomer could be coupled with a di-halogenated comonomer (e.g., a dibrominated aromatic or heteroaromatic compound) to build the polymer chain. researchgate.net

Suzuki Cross-Coupling: In this reaction, a boronic acid or ester derivative is coupled with an organic halide. A diborylated oxazole monomer could be polymerized with a dihalide comonomer, offering a less toxic alternative to organotin reagents.

Direct Arylation Polymerization (DARP): DARP is an increasingly popular method that forms carbon-carbon bonds directly between C-H bonds and C-X bonds (where X is a halide), avoiding the need to pre-functionalize one of the monomers with an organometallic group. researchgate.net A dihalogenated this compound monomer could be reacted with an aromatic comonomer containing activated C-H bonds. This method is often more atom-economical. mdpi.com

An alternative strategy for creating short, defined oligomers is an iterative process. This methodology can involve the C2-lithiation of an oxazole, followed by chlorination. The resulting 2-chlorooxazole (B1317313) can then undergo a substitution reaction with the anion of TosMIC (tosylmethyl isocyanide), which is then cyclized to form a bis-oxazole unit. nih.gov Repetition of this two-stage process can afford tris- and tetra-oxazoles. nih.gov

It is important to distinguish the polymerization of aromatic oxazoles from the well-established cationic ring-opening polymerization (CROP) of 2-oxazolines, which are non-aromatic analogues. CROP of 2-substituted-2-oxazolines yields poly(N-acylethylenimine)s, a class of polymers with significant biomedical applications. researchgate.netnih.gov While structurally different, the synthesis of the 2-(3,3-dimethylbutyryl)oxazoline monomer and its subsequent polymerization via CROP represents a related but distinct area of polymer chemistry. nih.gov

| Polymerization Method | Monomer 1 Type (Oxazole-based) | Monomer 2 Type (Comonomer) | Catalyst/Conditions | Resulting Polymer Structure |

| Stille Coupling | Dihalogenated Oxazole | Distannylated Aromatic/Heteroaromatic | Pd(0) complex (e.g., Pd(PPh₃)₄) | Conjugated Polymer with Oxazole in Backbone |

| Suzuki Coupling | Dihalogenated Oxazole | Diborylated Aromatic/Heteroaromatic | Pd(0) complex + Base (e.g., K₂CO₃) | Conjugated Polymer with Oxazole in Backbone |

| Direct Arylation (DARP) | Dihalogenated Oxazole | Aromatic/Heteroaromatic with C-H bonds | Pd catalyst + Ligand + Acid/Base | Conjugated Polymer with Oxazole in Backbone |

| Iterative Synthesis | Lithiated Oxazole -> 2-Chlorooxazole | TosMIC | Base, then Acid for cyclization | Defined Oligo-oxazoles |

Isomeric Forms and Their Comparative Reactivity Studies

The isomeric forms of this compound are defined by the position of the acyl substituent on the oxazole ring. Besides the title compound, the primary positional isomers are 4-(3,3-Dimethylbutyryl)oxazole and 5-(3,3-Dimethylbutyryl)oxazole. The location of the bulky and electron-withdrawing 3,3-dimethylbutyryl group significantly influences the electronic properties and steric accessibility of the heterocyclic ring, leading to distinct differences in their chemical reactivity.

The oxazole ring has three carbon atoms (C2, C4, and C5), each with characteristic reactivity. chemeurope.com

C2 Position: This position is the most electron-deficient due to its location between the oxygen and nitrogen atoms. It is the most acidic proton and is readily removed by strong bases (deprotonation), making it a prime site for metalation and subsequent functionalization. researchgate.netchemeurope.com

C5 Position: This position is the most electron-rich and is analogous to the β-position of an enamine. It is the most susceptible site for electrophilic aromatic substitution. chemeurope.com

C4 Position: This position is generally less reactive than C2 or C5 toward either nucleophiles or electrophiles.

Comparative Reactivity Analysis:

This compound: The acyl group at C2 strongly enhances the acidity of the C5 proton, facilitating electrophilic substitution at that site. The C2 position itself is sterically hindered by the bulky t-butyl group of the substituent and is already fully substituted, preventing direct attack at the carbon. The electron-withdrawing nature of the carbonyl deactivates the entire ring towards electrophilic attack compared to an unsubstituted oxazole but activates it for potential nucleophilic addition-elimination if a suitable leaving group were present at C5.

4-(3,3-Dimethylbutyryl)oxazole: With the acyl group at C4, the most acidic proton is now at C2, which remains the primary site for deprotonation. The electron-withdrawing group at C4 deactivates the C5 position towards electrophilic attack. A unique reaction for 4-acyloxazoles is the Cornforth Rearrangement, a thermal isomerization where the acyl group and the C5 substituent exchange positions. chemeurope.com

5-(3,3-Dimethylbutyryl)oxazole: Placing the acyl group at the C5 position significantly deactivates the ring towards electrophilic attack. The most acidic proton remains at C2, which is the most likely site for metalation. The steric bulk of the substituent at C5 would hinder reactions at the adjacent C4 position.